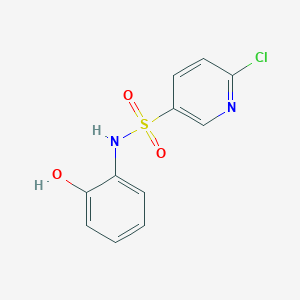
6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a hydroxyphenyl group at the N-position, and a sulfonamide group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-3-sulfonyl chloride and 2-aminophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloropyridine-3-sulfonyl chloride is reacted with 2-aminophenol in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the hydroxy group can yield quinone derivatives.
Reduction: Reduction of the sulfonamide group can produce amine derivatives.
Substitution: Substitution of the chloro group can result in various substituted pyridine derivatives.
科学的研究の応用
6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
6-chloro-N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide: This compound has a similar structure but contains a pyrazine ring instead of a pyridine ring.
N-(4-substituted phenyl)-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl) acetyl) hydrazine carbothioamide: This compound contains an imidazole ring and exhibits antibacterial activity.
Uniqueness
6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydroxyphenyl group, and sulfonamide group makes it a versatile compound for various applications.
特性
分子式 |
C11H9ClN2O3S |
|---|---|
分子量 |
284.72 g/mol |
IUPAC名 |
6-chloro-N-(2-hydroxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-11-6-5-8(7-13-11)18(16,17)14-9-3-1-2-4-10(9)15/h1-7,14-15H |
InChIキー |
ZXNVTQNRWSYAMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)O |
溶解性 |
35.6 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















